molecular formula C12H10BrNO B12592632 N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide CAS No. 646029-22-3

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide

Cat. No.: B12592632
CAS No.: 646029-22-3
M. Wt: 264.12 g/mol
InChI Key: UZAHPOABCNGAQY-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide is an organic compound that features a bromophenyl group attached to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzylamine with propargyl bromide under basic conditions to form the intermediate N-[(2-Bromophenyl)methyl]prop-2-yn-1-amine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromophenyl)methyl]-N-methylprop-2-enamide
  • N-[(2-Bromophenyl)methyl]-N-phenylprop-2-enamide

Uniqueness

N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

646029-22-3

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-ethynylprop-2-enamide

InChI

InChI=1S/C12H10BrNO/c1-3-12(15)14(4-2)9-10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2

InChI Key

UZAHPOABCNGAQY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1Br)C#C

Origin of Product

United States

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